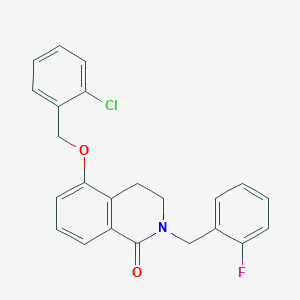

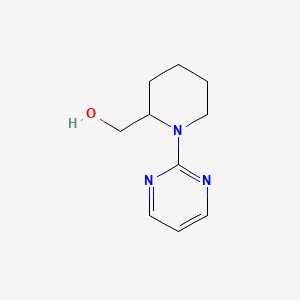

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of isoquinoline derivatives. The compound has been widely studied for its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Synthesis of Isoquinolines and Derivatives : Research has shown the synthesis of various isoquinoline derivatives, which includes 3-aryl-3,4-dihydroisocoumarins and α-tetralones. These compounds are synthesized through reactions involving benzoyl derivatives and dihydroisoquinolinium salts, demonstrating the compound's role in complex chemical syntheses (Kessar et al., 1992).

Photochemical Synthesis : Studies have explored the photochemical synthesis of tetrahydroisoquinolines from related benzylamines. This demonstrates the compound's potential in photochemically driven synthetic processes, contributing to the formation of hydroxy and methylisoquinoline derivatives (Ikeda et al., 1977).

Preparation of Tetrahydroisoquinolines : The compound has been used in the preparation of various tetrahydroisoquinoline derivatives. This includes methodologies applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, demonstrating its versatility in organic synthesis (Clark & Jahangir, 1991).

Radical Cyclization Processes : Radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which leads to the formation of aporphines or 5-oxoaporphines, indicates the compound's role in facilitating complex cyclization reactions (Estévez et al., 1994).

Intermolecular Interactions Studies : The compound has been part of studies analyzing lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, highlighting its relevance in understanding molecular interactions important in chemistry and material science (Shukla et al., 2014).

Pro-Drug System Research : Research into 5-substituted isoquinolin-1-ones, including potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, showcases its application in pharmaceutical chemistry (Berry et al., 1997).

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFNO2/c24-20-9-3-1-7-17(20)15-28-22-11-5-8-19-18(22)12-13-26(23(19)27)14-16-6-2-4-10-21(16)25/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCDNJVAPQWGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)